molecular formula C19H25N3O5S2 B12194266 Methyl 4-methyl-2-({[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)-5-(propan-2-yl)thiophene-3-carboxylate

Methyl 4-methyl-2-({[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)-5-(propan-2-yl)thiophene-3-carboxylate

Cat. No.: B12194266
M. Wt: 439.6 g/mol
InChI Key: UOKPOMHASWJSQC-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2-({[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)-5-(propan-2-yl)thiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a morpholine moiety, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-2-({[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)-5-(propan-2-yl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the various functional groups through a series of reactions, including acylation, amination, and cyclization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for adding reagents, controlling temperature, and stirring can help in achieving consistent results. Purification steps such as crystallization, distillation, or chromatography are often employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-2-({[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)-5-(propan-2-yl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

Methyl 4-methyl-2-({[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)-5-(propan-2-yl)thiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-methyl-2-({[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)-5-(propan-2-yl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-methyl-2-({[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)-5-(propan-2-yl)thiophene-3-carboxylate
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Biological Activity

Methyl 4-methyl-2-({[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)-5-(propan-2-yl)thiophene-3-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H24N2O4S\text{C}_{18}\text{H}_{24}\text{N}_2\text{O}_4\text{S}

This structure includes a thiophene ring, a morpholine moiety, and an acetylamino group, which may contribute to its biological properties.

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Enzyme Inhibition : The thiazole and thiophene components may interact with kinases and other enzymes involved in cell signaling pathways.
  • Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis or inhibiting proliferation.

Anticancer Activity

Several studies have investigated the anticancer potential of related compounds featuring similar structural motifs:

  • Case Study 1 : A derivative with a thiazole ring was shown to inhibit the proliferation of leukemia cells (MV4-11 and MOLM13) with IC50 values around 0.3 µM, indicating significant cytotoxicity .
Cell LineIC50 (µM)Mechanism of Action
MV4-110.3Apoptosis induction
MOLM131.2Cell cycle arrest (G0/G1 phase)

Enzyme Interaction

The compound may also act as an inhibitor of specific kinases involved in cancer progression:

  • Case Study 2 : Inhibition of MEK1/2 kinases was reported for structurally similar compounds, leading to decreased phosphorylation of ERK1/2, a key pathway in cancer cell survival .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : The presence of morpholine suggests good bioavailability due to its ability to enhance solubility.
  • Distribution : The lipophilic nature of the thiophene ring may facilitate cellular uptake.
  • Metabolism : Potential metabolic pathways include oxidation and conjugation, which could affect its efficacy and safety profile.

Properties

Molecular Formula

C19H25N3O5S2

Molecular Weight

439.6 g/mol

IUPAC Name

methyl 4-methyl-2-[[2-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-yl)acetyl]amino]-5-propan-2-ylthiophene-3-carboxylate

InChI

InChI=1S/C19H25N3O5S2/c1-10(2)15-11(3)14(18(25)26-4)17(29-15)20-13(23)9-12-16(24)21-19(28-12)22-5-7-27-8-6-22/h10,12H,5-9H2,1-4H3,(H,20,23)

InChI Key

UOKPOMHASWJSQC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CC2C(=O)N=C(S2)N3CCOCC3)C(C)C

Origin of Product

United States

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